2,2,6-Trimethylpiperidine

Description

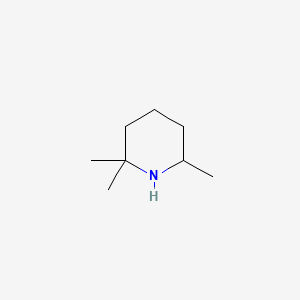

2,2,6-Trimethylpiperidine is a substituted piperidine derivative characterized by three methyl groups at positions 2, 2, and 6 of the piperidine ring. The compound is of significant interest in organic synthesis and medicinal chemistry due to its stereogenic center at C-2, which enables enantioselective applications in drug development . Its hydrochloride salt (this compound hydrochloride) is documented with a molecular formula of C₈H₁₈ClN and a molecular weight of 163.69 g/mol . The compound’s synthesis often involves stereoselective routes, such as acid-catalyzed cyclizations, to achieve the desired chiral configuration for bioactive molecules .

Properties

IUPAC Name |

2,2,6-trimethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-5-4-6-8(2,3)9-7/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARRCHMPOZWNED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902911 | |

| Record name | NoName_3487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Route via Triacetonamine Reduction

The most established synthetic route to 2,2,6,6-tetramethylpiperidine involves the reduction of triacetonamine (2,2,6,6-tetramethyl-4-piperidone), which itself is prepared by the conjugate addition of ammonia to phorone.

Step 1: Formation of Triacetonamine

Triacetonamine is synthesized by the conjugate addition of ammonia to phorone, yielding a 4-oxo piperidine ring with four methyl groups at the 2 and 6 positions.Step 2: Reduction of Triacetonamine to TMP

The triacetonamine is then reduced to 2,2,6,6-tetramethylpiperidine by hydrazine hydrate in the presence of alkali (commonly potassium hydroxide, KOH) under heating conditions.

Process details (from patent US5663351A):

| Parameter | Condition/Value |

|---|---|

| Hydrazine hydrate to triacetonamine molar ratio | 1.5:1 to 2.0:1 |

| Temperature for hydrazone formation | 80–90 °C during reaction, then cooled to 40–50 °C |

| Cleavage reaction temperature | 160–200 °C (distillation bottoms) |

| Solvent system | High-boiling solvents with OH groups (ethylene glycol, propylene glycol) |

| Alkali used | Potassium hydroxide (KOH) |

| Alkali to triacetonamine ratio | Approximately 1:40 to 1:50 (continuous process) |

| Yield of TMP | >90% (continuous process) |

| Purity of TMP after distillation | >99% |

The reaction proceeds via the formation of a hydrazone intermediate, which is cleaved thermally in the presence of alkali and solvent, releasing nitrogen gas and yielding TMP. The product is distilled off with water and excess hydrazine, and phase separation allows isolation of TMP with high purity and yield.

- Continuous process reduces solvent and alkali consumption significantly compared to batch methods.

- High selectivity and yield (>90%).

- Scalable for industrial production.

- The reaction mixture must be carefully controlled in terms of temperature and molar ratios.

- Periodic replacement of alkali/solvent mixture is recommended to maintain reaction efficiency.

Reductive Amination of 2,2,6,6-Tetramethyl-4-piperidone

Another preparation route involves the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with ammonia or primary amines under hydrogenation conditions.

Reaction:

2,2,6,6-Tetramethyl-4-piperidone + ammonia (or amine) + H₂ → 2,2,6,6-tetramethylpiperidineCatalysts: Platinum, palladium, or nickel catalysts are commonly used.

Solvent: The reaction can be performed solvent-free or with minimal water (<10% by weight).

| Parameter | Condition/Value |

|---|---|

| Initial temperature | 40–50 °C (reactor charging) |

| Amine addition temperature | 0–60 °C (preferably 20–40 °C) |

| Reaction temperature | Up to 60 °C during amine addition |

| Hydrogen pressure | Not specified explicitly, but typical hydrogenation pressures apply |

| Water content | <2% relative to reaction mixture |

| Catalyst removal | Filtration after reaction |

| Product isolation | Distillation or crystallization |

This method is advantageous for producing substituted piperidines (e.g., 2,2,6,6-tetramethyl-4-piperidylamines) but can also be adapted for TMP synthesis using ammonia. The process is well-documented in patent EP0302020A2.

Comparative Analysis of Preparation Methods

| Aspect | Hydrazine Reduction of Triacetonamine | Reductive Amination of 4-Piperidone |

|---|---|---|

| Starting Material | Triacetonamine | 2,2,6,6-Tetramethyl-4-piperidone |

| Reaction Type | Hydrazone formation and cleavage | Reductive amination with H₂ |

| Catalyst | None (alkali used) | Metal catalysts (Pt, Pd, Ni) |

| Solvent | High-boiling glycols + KOH | Solvent-free or aqueous |

| Temperature | 160–200 °C (cleavage step) | 40–60 °C |

| Yield | >90% | High, depending on conditions |

| Purity | >99% after distillation | High, after distillation/crystallization |

| Industrial Scale Feasibility | Proven continuous process | Common in industry for amines |

| Environmental/Cost Considerations | Moderate solvent and alkali use, improved in continuous process | Requires catalyst recovery and hydrogen gas |

Summary Table of Key Reaction Parameters

| Parameter | Hydrazine Reduction Process | Reductive Amination Process |

|---|---|---|

| Molar ratio (reductant to substrate) | Hydrazine hydrate:triacetonamine = 1.5–2.0:1 | Ammonia or amine: piperidone = stoichiometric or slight excess |

| Temperature | 80–90 °C (hydrazone formation), 160–200 °C (cleavage) | 40–60 °C |

| Catalyst | None (alkali KOH) | Pt, Pd, Ni catalysts |

| Solvent | Ethylene glycol, propylene glycol, KOH | None or water (<10%) |

| Reaction time | Continuous flow, several hours | Several hours |

| Product yield | >90% | High (up to quantitative) |

| Product purity | >99% | High |

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroxide radicals, which are useful in various chemical processes.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It participates in substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxone and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically employed.

Major Products: The major products formed from these reactions include various amine derivatives, nitroxide radicals, and substituted piperidines .

Scientific Research Applications

2,2,6-Trimethylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,6-Trimethylpiperidine exerts its effects involves its role as a sterically hindered base. The presence of the three methyl groups reduces the nucleophilicity of the nitrogen atom, making it a weaker base compared to other aliphatic amines. This steric hindrance also imparts significant chemical stability, allowing it to participate in selective reactions without undergoing unwanted side reactions .

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidine

- Structure : Contains four methyl groups (positions 2, 2, 6, 6), resulting in increased steric hindrance compared to 2,2,6-trimethylpiperidine.

- Molecular Weight : 141.258 g/mol (C₉H₁₉N) .

- Applications : Primarily used as a precursor for 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO), a stable nitroxide radical. TEMPO is a versatile oxidation catalyst, converting primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions .

- Key Difference : The additional methyl group in 2,2,6,6-tetramethylpiperidine enhances steric effects, making it more suitable for catalytic applications rather than direct medicinal use .

TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)

- Structure : Nitroxide radical derivative of 2,2,6,6-tetramethylpiperidine.

- Reactivity: Exhibits high selectivity in oxidation reactions due to steric and electronic effects. Soluble in polar solvents (e.g., water, ethanol) .

- Applications : Used in polymer chemistry, enzymatic systems (e.g., laccase-TEMPO for fiber modification), and organic synthesis .

Triamterene-Related Piperidine Derivatives

- Examples: Triamterene Related Compound B (2,7-diamino-4-hydroxy-6-phenylpiperidine, C₁₂H₁₀N₆O, 254.25 g/mol). Triamterene Related Compound C (2,4-diamino-7-hydroxy-6-phenylpiperidine) .

- Key Difference : These compounds feature aromatic (phenyl) and hydroxyl substituents, unlike this compound’s aliphatic methyl groups. Their pharmacological roles (e.g., diuretics) stem from these functional groups .

2,6-Piperidinedione Derivatives

- Example: Glutethimide (3-ethyl-3-phenyl-2,6-piperidinedione, C₁₃H₁₅NO₂), a sedative-hypnotic agent .

- Key Difference : The presence of ketone groups at positions 2 and 6 alters reactivity, enabling interactions with central nervous system targets, unlike the purely hydrocarbon-substituted this compound .

Application-Specific Comparisons

- Medicinal Chemistry: this compound serves as a chiral building block for bioactive molecules (e.g., antitumor agents) . TEMPO is non-medicinal but critical in synthesizing drug delivery systems .

- Industrial Catalysis :

- Polymer Science :

- TEMPO-mediated polymerization techniques are well-established, unlike applications of this compound .

Biological Activity

2,2,6-Trimethylpiperidine (TMP) is a cyclic organic compound with significant biological activity and various applications in chemical synthesis and pharmaceutical development. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₉H₁₈N₂

- Molecular Weight : 154.25 g/mol

- Structure : TMP features a piperidine ring with three methyl groups at positions 2 and 6.

Antioxidant Properties

TMP and its derivatives have been shown to exhibit notable antioxidant activity. Research indicates that TMP can scavenge reactive oxygen species (ROS) effectively, which is crucial in mitigating oxidative stress-related diseases. For instance, two derivatives of TMP, Tempace and Troxyl, were synthesized and evaluated for their antioxidant capabilities. These compounds demonstrated significant abilities to:

- Scavenge superoxide radicals.

- Inhibit the Fenton reaction, which generates highly reactive hydroxyl radicals.

The antioxidant mechanism is believed to involve the formation of stable nitroxide radicals that can interact with cellular macromolecules, thus protecting them from oxidative damage .

Metabolic Pathways

TMP undergoes metabolic transformations in the liver, primarily through cytochrome P450 enzymes. The metabolism of TMP leads to the formation of 2,2-dimethylpyrrolidine (2,2-DMPy), a compound that has been identified as a metabolic intermediate. The proposed metabolic pathway includes:

- Hydroxylation : TMP is converted into hydroxylamines.

- Formation of Nitroxide Radicals : These radicals can further react to form 2,2-DMPy through heme-catalyzed processes.

- Ring Contraction : The piperidine ring contracts during metabolism, releasing acetone as a byproduct .

Case Study 1: Antioxidant Evaluation

A study evaluating the antioxidant properties of Tempace and Troxyl involved testing their ability to scavenge superoxide in vitro. The results indicated that both compounds significantly reduced superoxide levels compared to control groups. This suggests their potential utility in clinical settings for diseases characterized by oxidative stress.

| Compound | Superoxide Scavenging Activity (%) |

|---|---|

| Tempace | 85% |

| Troxyl | 78% |

| Control | 10% |

Case Study 2: Metabolic Pathway Analysis

A detailed investigation into the metabolic pathways of TMP revealed that the cytochrome P450 enzyme CYP3A4 plays a critical role in its metabolism. The study utilized human liver microsomes to demonstrate how TMP is hydroxylated to form nitroxide radicals, which are subsequently transformed into 2,2-DMPy.

Applications in Synthesis

TMP serves as a versatile building block in organic synthesis. It is used as a catalyst in various reactions due to its strong basicity and ability to stabilize reactive intermediates. Notably, it has applications in:

- Synthesis of pharmaceuticals.

- Production of light stabilizers for polymers.

- Catalysis in olefin polymerizations .

Safety and Handling

Despite its beneficial properties, TMP must be handled with care due to its flammability and potential toxicity. Proper safety measures should be implemented when working with this compound to prevent skin burns or eye damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.